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Cat. No.: B1218758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Allyl Cyclohexanepropionate (ACP) with

other flavor enhancers used in the beverage industry. It includes detailed experimental

protocols for sensory and analytical evaluation, alongside supporting data presented in a clear

and concise format.

Introduction to Allyl Cyclohexanepropionate (ACP)
Allyl Cyclohexanepropionate is a synthetic flavoring agent recognized for its characteristic

sweet, fruity, and pineapple-like aroma and taste. It is designated with the FEMA number 2026

and is considered Generally Recognized as Safe (GRAS) for use in food and beverages. Its

chemical stability and distinct flavor profile make it a candidate for enhancing the sensory

attributes of various beverage formulations.

Comparative Analysis of Allyl
Cyclohexanepropionate and Alternative Flavor
Enhancers
While direct quantitative comparative studies on the efficacy of ACP against other flavor

enhancers in beverages are not readily available in public literature, a qualitative comparison
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can be made based on the known properties of ACP and commonly used alternatives. The

following table summarizes the key characteristics of ACP and two common fruity esters, Ethyl

Butyrate and Allyl Hexanoate, often used to impart pineapple or fruity notes.

Table 1: Comparison of Allyl Cyclohexanepropionate with Alternative Fruity Esters

Feature
Allyl
Cyclohexanepropio
nate

Ethyl Butyrate Allyl Hexanoate

FEMA Number 2026 2427 2032

CAS Number 2705-87-5 105-54-4 123-68-2

Molecular Formula C₁₂H₂₀O₂ C₆H₁₂O₂ C₉H₁₆O₂

Flavor Profile

Sweet, fruity,

pineapple, waxy, with

green apple nuances.

Fruity, pineapple,

sweet, ethereal.

Pungent, fruity,

pineapple, rum-like.

Odor Description
Sweet, fruity,

pineapple-like.

Fruity, pineapple, tutti-

frutti.

Strong, fruity,

pineapple.

Applications

Beverages, chewing

gum, confectionery,

gelatin, puddings.

Beverages, baked

goods, candy, dairy

products, chewing

gum.

Beverages, candy,

chewing gum, ice

cream.

Regulatory Status GRAS GRAS GRAS

Experimental Protocols
To facilitate the objective comparison of Allyl Cyclohexanepropionate with other flavor

enhancers, detailed methodologies for key experiments are provided below.

Sensory Evaluation: Triangle Test
The triangle test is a discriminative method used to determine if a sensory difference exists

between two samples.
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Objective: To determine if a perceptible overall difference exists between a beverage containing

Allyl Cyclohexanepropionate and a beverage containing an alternative flavor enhancer.

Materials:

Two beverage samples:

Sample A: Beverage with Allyl Cyclohexanepropionate.

Sample B: Beverage with an alternative flavor enhancer at a similar perceived intensity.

Identical, odor-free tasting cups, coded with random three-digit numbers.

Palate cleansers (e.g., unsalted crackers, filtered water at room temperature).

Ballots for recording responses.

A controlled sensory evaluation environment with neutral lighting and minimal distractions.

Procedure:

Sample Preparation: Prepare both beverage samples under identical conditions (e.g.,

temperature, carbonation level).

Panelist Selection: Recruit a panel of at least 24-30 trained or consumer panelists.

Test Setup: For each panelist, present three coded samples in a randomized order. Two of

the samples will be identical (e.g., A, A, B or B, B, A). There are six possible presentation

orders (AAB, ABA, BAA, ABB, BAB, BBA) which should be balanced across the panelists.

Instructions to Panelists:

Instruct panelists to taste each sample from left to right.

Inform them that two samples are identical and one is different.

Ask them to identify the sample they believe is the odd one out.
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Panelists should cleanse their palate with water and/or an unsalted cracker between

samples.

Data Collection: Panelists record their choice on the provided ballot.

Data Analysis: The number of correct identifications is tallied. Statistical significance is

determined by comparing the number of correct judgments to the number expected by

chance (one-third of the total judgments) using a binomial or chi-squared test.

Sensory Evaluation: Paired Comparison Test
The paired comparison test is used to determine which of two samples has a greater intensity

of a specific attribute.

Objective: To determine which of two flavor enhancers, Allyl Cyclohexanepropionate or an

alternative, imparts a more intense "pineapple" flavor in a beverage.

Materials:

Two beverage samples:

Sample A: Beverage with Allyl Cyclohexanepropionate.

Sample B: Beverage with an alternative flavor enhancer.

Identical, odor-free tasting cups, coded with random three-digit numbers.

Palate cleansers.

Ballots for recording responses.

A controlled sensory evaluation environment.

Procedure:

Sample Preparation: Prepare both beverage samples under identical conditions.

Panelist Selection: Recruit a panel of at least 24-30 trained or consumer panelists.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1218758?utm_src=pdf-body
https://www.benchchem.com/product/b1218758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Setup: Present each panelist with the two coded samples (A and B) in a randomized

and balanced order (A then B, or B then A).

Instructions to Panelists:

Instruct panelists to taste both samples.

Ask them to identify which sample has a more intense "pineapple" flavor.

A "no difference" option is typically not provided in a two-alternative forced-choice design.

Data Collection: Panelists record their choice on the ballot.

Data Analysis: The number of times each sample was chosen as more intense is counted.

Statistical significance is determined using a binomial test to see if one sample was selected

significantly more often than would be expected by chance (50%).

Analytical Evaluation: Static Headspace Gas
Chromatography-Mass Spectrometry (HS-GC-MS)
This method is used to identify and quantify the volatile flavor compounds in the headspace of

a beverage sample.

Objective: To quantitatively compare the concentration of Allyl Cyclohexanepropionate and

an alternative flavor enhancer in the headspace of a beverage, and to identify any other volatile

compounds that may contribute to the overall aroma profile.

Materials:

Beverage samples containing the flavor enhancers.

Headspace vials (e.g., 20 mL) with caps and septa.

Sodium chloride (NaCl) to increase the volatility of the analytes.

A gas chromatograph coupled with a mass spectrometer (GC-MS) and a static headspace

autosampler.
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A suitable capillary column (e.g., DB-5ms).

Reference standards for Allyl Cyclohexanepropionate and the alternative flavor enhancer.

Procedure:

Sample Preparation:

Pipette a precise volume (e.g., 5 mL) of the beverage into a headspace vial.

Add a known amount of NaCl (e.g., 1 g) to the vial.

Immediately seal the vial with a cap and septum.

Headspace Generation:

Place the vial in the headspace autosampler's incubator.

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15

minutes) to allow the volatile compounds to partition into the headspace.

GC-MS Analysis:

Injection: A heated gas-tight syringe automatically injects a specific volume of the

headspace gas into the GC inlet.

Separation: The volatile compounds are separated based on their boiling points and

polarity as they pass through the capillary column. The GC oven temperature is

programmed to ramp up to facilitate separation.

Detection and Identification: As the compounds elute from the column, they enter the

mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum

is a chemical fingerprint that can be used to identify the compound by comparing it to a

spectral library (e.g., NIST).

Quantification: The concentration of each target compound can be determined by creating

a calibration curve using the reference standards.
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Data Analysis:

Identify the peaks corresponding to Allyl Cyclohexanepropionate and the alternative

flavor enhancer in the chromatogram.

Confirm their identity using their mass spectra.

Calculate the concentration of each compound in the samples.

Compare the concentrations of the target flavor compounds across the different beverage

samples.

Visualizations
The following diagrams illustrate the workflows and logical relationships described in the

experimental protocols.

Preparation Execution Analysis

Start Prepare Beverage Samples
(A: ACP, B: Alternative)

Code Samples
(3-digit random numbers)

Present 3 Samples to Panelist
(e.g., AAB, ABA, etc.)
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'Identify the odd sample'

Panelist Evaluates Samples
(with palate cleansing) Panelist Records Response Tally Correct Responses Statistical Analysis

(Binomial or Chi-Squared Test)
Conclusion:

Significant Difference?

Click to download full resolution via product page

Caption: Workflow for the Triangle Test sensory evaluation.

Preparation Execution Analysis

Start Prepare Beverage Samples
(A: ACP, B: Alternative)
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(3-digit random numbers)
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Conclusion:
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Caption: Workflow for the Paired Comparison Test.
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Caption: Workflow for HS-GC-MS analysis of volatile compounds.

Stability Considerations
The stability of flavor enhancers is crucial for the shelf-life of beverages. Esters like Allyl
Cyclohexanepropionate can be susceptible to hydrolysis, especially in acidic conditions,

which can lead to a decrease in flavor intensity and the formation of off-notes.

Factors Affecting Stability:

pH: Lower pH (more acidic) environments can accelerate the rate of ester hydrolysis.

Temperature: Higher storage temperatures increase the rate of chemical reactions, including

hydrolysis.

Presence of Enzymes: Certain enzymes can catalyze the breakdown of esters.

Other Ingredients: Interactions with other beverage components can impact flavor stability.

Experimental Approach for Stability Testing: A long-term stability study should be conducted

where the beverage containing Allyl Cyclohexanepropionate is stored under different

conditions (e.g., refrigerated vs. ambient temperature, light vs. dark). Samples should be

periodically analyzed using both sensory evaluation (e.g., triangle test against a freshly

prepared sample) and analytical methods (HS-GC-MS) to monitor changes in flavor profile and

concentration of the flavor enhancer over time.

Conclusion
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Allyl Cyclohexanepropionate presents a viable option for imparting a sweet, pineapple-like

flavor to beverages. Its efficacy relative to other flavor enhancers can be objectively determined

through a combination of discriminative and descriptive sensory analysis, supported by

quantitative analytical techniques. The provided experimental protocols offer a robust

framework for researchers and product developers to conduct their own comparative

evaluations and make informed decisions on the selection of the most suitable flavor enhancer

for their specific beverage applications. Further research focusing on the stability of Allyl
Cyclohexanepropionate in various beverage matrices is recommended to fully understand its

performance throughout the product's shelf life.

To cite this document: BenchChem. [A Comparative Guide to Allyl Cyclohexanepropionate as
a Flavor Enhancer in Beverages]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218758#efficacy-of-allyl-cyclohexanepropionate-as-
a-flavor-enhancer-in-beverages]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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